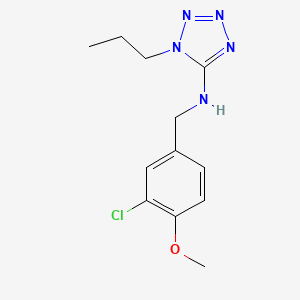![molecular formula C12H14N2O3S B15000028 4-[(Butanamidomethanethioyl)amino]benzoic acid](/img/structure/B15000028.png)
4-[(Butanamidomethanethioyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Butanamidomethanethioyl)amino]benzoic acid is an organic compound that features a benzoic acid core substituted with a butanamidomethanethioyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butanamidomethanethioyl)amino]benzoic acid typically involves the following steps:
Formation of the benzoic acid core: This can be achieved through the oxidation of toluene or via the Kolbe-Schmitt reaction, where phenol reacts with carbon dioxide under high pressure and temperature.
Introduction of the butanamidomethanethioyl group: This step involves the reaction of benzoic acid with butanamide and a thiol reagent under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale oxidation: Using catalysts to oxidize toluene to benzoic acid.
Amidation and thiolation: Employing automated reactors to introduce the butanamidomethanethioyl group efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Butanamidomethanethioyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[(Butanamidomethanethioyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-[(Butanamidomethanethioyl)amino]benzoic acid exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as those involved in inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: Known for its role in the synthesis of folic acid in bacteria.
4-(Butylamino)benzoic acid: Used in peptide synthesis and has similar structural features.
Uniqueness
4-[(Butanamidomethanethioyl)amino]benzoic acid is unique due to the presence of the butanamidomethanethioyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H14N2O3S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
4-(butanoylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O3S/c1-2-3-10(15)14-12(18)13-9-6-4-8(5-7-9)11(16)17/h4-7H,2-3H2,1H3,(H,16,17)(H2,13,14,15,18) |
Clé InChI |
DFXNYQDZAZWPPB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999945.png)
![2-(phenylamino)-7-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14999948.png)
![1-(3,4-dimethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14999952.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999965.png)
![2,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14999967.png)
![ethyl 6-(3-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999974.png)
![4-(3,4-dimethoxyphenyl)-8-methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14999975.png)
![methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14999976.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999985.png)
![ethyl 6-(2,2-dimethylpropanoylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999997.png)


![2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15000022.png)
